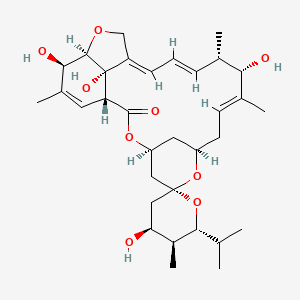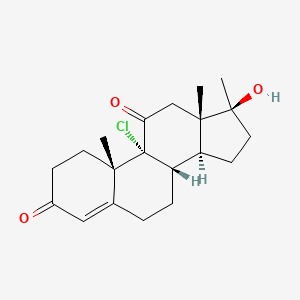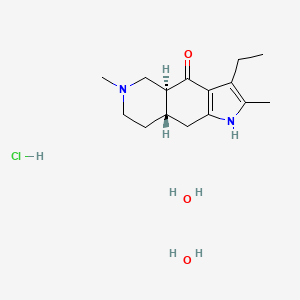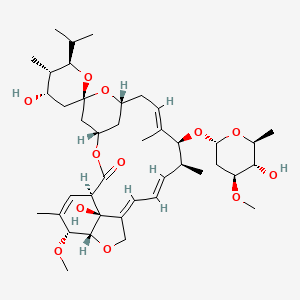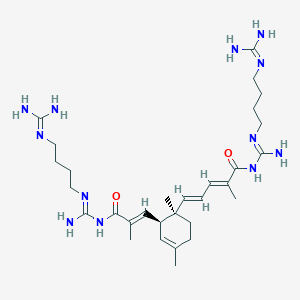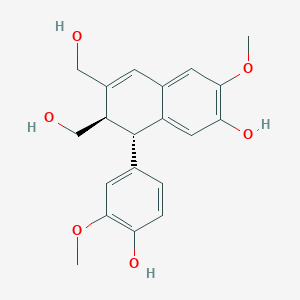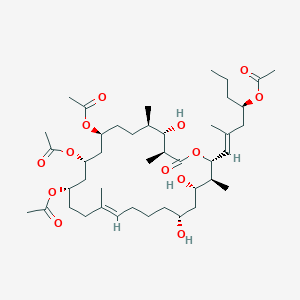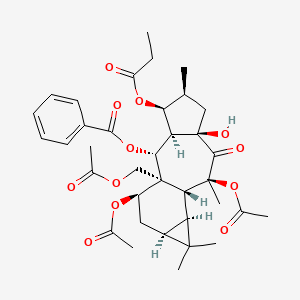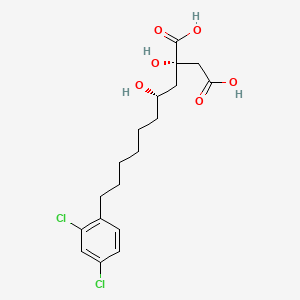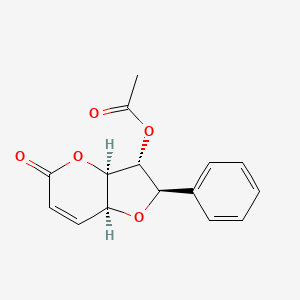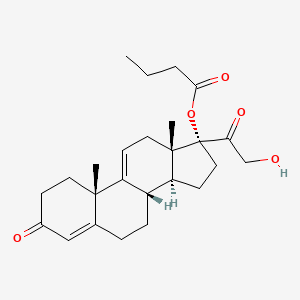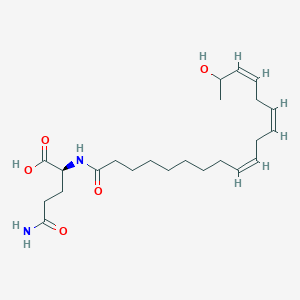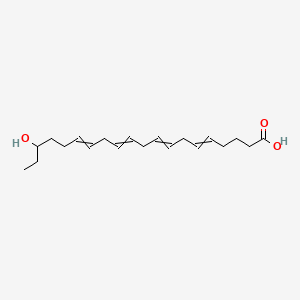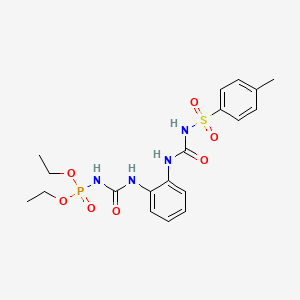
Diuredosan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diuredosan is a unique chemical compound identified by the FDA’s Global Substance Registration System. This system assigns a Unique Ingredient Identifier (UNII) to substances based on their scientific identity characteristics. The UNII does not imply any regulatory review or approval but serves as a standardized identifier for substances used in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diuredosan involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Common synthetic routes include:
In-solution Digestion: This method involves the digestion of precursor compounds in a solution, followed by purification and isolation of the desired product.
Filter-Aided Sample Preparation: This technique uses filters to aid in the preparation and purification of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the synthesis process and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diuredosan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Diuredosan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Diuredosan involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Unii-fys6T7F842: This compound exerts its effects through the inhibition of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory processes.
Ulixertinib: A reversible, ATP-competitive inhibitor of ERK1/2, used in the treatment of various tumors.
Uniqueness
Diuredosan is unique in its specific molecular interactions and the pathways it affects. Unlike other similar compounds, it may have distinct binding affinities and effects on different molecular targets, making it valuable for specific research and therapeutic applications .
Properties
Molecular Formula |
C19H25N4O7PS |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-[2-[(4-methylphenyl)sulfonylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C19H25N4O7PS/c1-4-29-31(26,30-5-2)22-18(24)20-16-8-6-7-9-17(16)21-19(25)23-32(27,28)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H2,21,23,25)(H2,20,22,24,26) |
InChI Key |
UJKXMQPFPMPFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC(=O)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC |
Synonyms |
diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate diuredosan Sansalid uredofos uredofos disodium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


